Ovurelin

Description

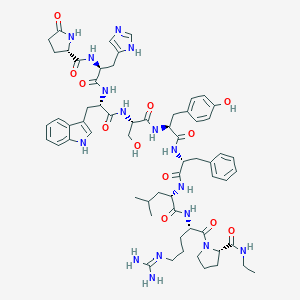

Structure

2D Structure

Properties

CAS No. |

115803-96-8 |

|---|---|

Molecular Formula |

C62H82N16O12 |

Molecular Weight |

1243.4 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C62H82N16O12/c1-4-66-60(89)51-17-11-25-78(51)61(90)44(16-10-24-67-62(63)64)71-54(83)45(26-35(2)3)72-55(84)46(27-36-12-6-5-7-13-36)73-56(85)47(28-37-18-20-40(80)21-19-37)74-59(88)50(33-79)77-57(86)48(29-38-31-68-42-15-9-8-14-41(38)42)75-58(87)49(30-39-32-65-34-69-39)76-53(82)43-22-23-52(81)70-43/h5-9,12-15,18-21,31-32,34-35,43-51,68,79-80H,4,10-11,16-17,22-30,33H2,1-3H3,(H,65,69)(H,66,89)(H,70,81)(H,71,83)(H,72,84)(H,73,85)(H,74,88)(H,75,87)(H,76,82)(H,77,86)(H4,63,64,67)/t43-,44-,45-,46+,47-,48-,49-,50-,51-/m0/s1 |

InChI Key |

DCHIRKIHIUVOFN-AVHLHLRFSA-N |

SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7 |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@@H]7CCC(=O)N7 |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7 |

Other CAS No. |

115803-96-8 |

Pictograms |

Health Hazard |

sequence |

XHWSYFLRP |

Synonyms |

6-Phe-9-N-Et-ProNH2-10-des-Gly-LHRH GnRH, Phe(6)-N-Et-ProNH2- LHRH, Phe(6)-N-Et-ProNH2- LHRH, phenylalanyl(6)-N-ethylprolinamide(9)- ovurelin |

Origin of Product |

United States |

Mechanisms of Action and Molecular Interactions of Ovurelin

Regulation of Pituitary Gonadotropin Secretion

The administration of Ovurelin induces a prompt and significant release of both LH and FSH from the anterior pituitary gland, mimicking the natural preovulatory surge of these hormones. elanco.comegyeurogroup.com

This compound, through its active component gonadorelin (B1671987), induces a rapid, surge-like release of Luteinizing Hormone (LH) from the pituitary gland. frontiersin.org This LH surge is the primary trigger for the final maturation of ovarian follicles and the subsequent induction of ovulation. nih.gov

Studies comparing different gonadorelin formulations have shown that the dynamics of LH release can vary. For instance, one study in nonlactating Holstein cows demonstrated that while different products induced an LH surge, the magnitude of this surge could differ, potentially impacting ovulatory success rates. nih.gov Research comparing gonadorelin with other GnRH analogs like buserelin (B193263) and lecirelin (B612356) has also highlighted differences in the timing and amplitude of the LH peak. Gonadorelin generally induces a peak LH concentration that is lower and reached earlier compared to more potent analogs like buserelin. nih.govrumexperts.vet For example, one study noted that the LH peak after gonadorelin administration occurred at approximately 1.5 hours, compared to 2.3 hours for buserelin. rumexperts.vet The magnitude of the LH surge is also influenced by the endocrine environment at the time of administration, with higher estradiol (B170435) and lower progesterone (B1679170) levels facilitating a more robust LH release. rumexperts.vet

Table 1: Comparative LH Release Dynamics of Different GnRH Analogs in Cattle

| GnRH Analog | Time to Peak LH Concentration (Approx.) | Relative Peak LH Concentration |

| Gonadorelin | 1.5 - 2 hours rumexperts.vetresearchgate.net | Lower than buserelin/lecirelin nih.gov |

| Buserelin | 2.3 hours rumexperts.vet | Higher than gonadorelin nih.gov |

| Lecirelin | Not specified | Higher than gonadorelin nih.gov |

| Deslorelin (B1574756) | Not specified | Greater than buserelin nih.gov |

This table presents generalized findings from comparative studies. Actual values can vary based on specific experimental conditions.

In conjunction with LH, this compound administration also stimulates the release of Follicle-Stimulating Hormone (FSH) from the pituitary gland. elanco.comegyeurogroup.com FSH plays a critical role in the growth and development of ovarian follicles. elanco.comnih.gov The simultaneous release of both FSH and LH induced by this compound ensures the stimulation of follicular maturation. elanco.comegyeurogroup.com

While the LH surge induced by GnRH agonists is well-characterized, the FSH release is generally less pronounced and has been observed to be less consistent than the LH response. frontiersin.org Some studies comparing GnRH agonists have noted that while buserelin produced a sustained FSH release, other compounds had a less significant effect on plasma FSH levels. frontiersin.org The primary role of the this compound-induced FSH release is to support the final stages of development in the cohort of growing follicles present at the time of treatment.

Ovarian Cellular and Follicular Responses

The gonadotropins (LH and FSH) released in response to this compound administration exert direct effects on the ovaries, initiating a cascade of cellular and physiological events that culminate in ovulation and the formation of a new corpus luteum. elanco.comegyeurogroup.com

The most significant effect of the LH surge induced by this compound is the induction of ovulation. elanco.comegyeurogroup.com The high concentration of LH triggers the rupture of the mature, dominant follicle and the release of the oocyte. nih.gov This process is critical for fertility. nih.gov Following follicular rupture, LH continues to act on the remaining follicular cells (granulosa and theca cells), causing them to differentiate into luteal cells in a process known as luteinization. elanco.comegyeurogroup.com These cells form the corpus luteum (CL), a transient endocrine structure responsible for producing progesterone, which is essential for establishing and maintaining pregnancy. nih.gov

The effectiveness of ovulation induction can be high with GnRH analog treatment. Studies in cattle have reported ovulation rates of the dominant follicle between 73% and 100% following administration of various GnRH analogs, including gonadorelin. nih.gov

Table 2: Ovulation Response to GnRH Analog Administration in Cattle

| GnRH Analog | Ovulation/Follicle Disappearance Rate |

| Gonadorelin | 73% nih.gov |

| Lecirelin (25 µg) | 82% nih.gov |

| Lecirelin (50 µg) | 100% nih.gov |

| Buserelin | 100% nih.gov |

Source: Adapted from a comparative study on Day 6 or 7 of the estrous cycle. nih.gov

By inducing the ovulation or luteinization of the dominant follicle, this compound effectively removes the source of hormonal inhibition (estradiol and inhibin) that this follicle exerts on the rest of the follicular pool. nih.gov This removal of dominance allows for the emergence, or recruitment, of a new wave of follicular growth from the pool of smaller, subordinate follicles. nih.govnih.gov Studies have demonstrated that treatment with GnRH agonists leads to the emergence of a new follicular wave within approximately two days. nih.govnih.gov This synchronized emergence of a new follicular wave is a key principle behind the use of this compound in estrus synchronization protocols. elanco.comegyeurogroup.com

Impact on Atresia of Smaller Follicles

Follicular atresia is a natural degenerative process where ovarian follicles, which are the fundamental units of the female ovary, cease their development and are eliminated. amazonaws.com This process affects the vast majority of follicles in the ovary. amazonaws.com The fate of a follicle—whether it continues to grow and eventually ovulate or undergoes atresia—is determined by a complex balance of endocrine hormones and local paracrine factors. amazonaws.com

The administration of this compound, a GnRH agonist, can influence the process of follicular atresia. By triggering a surge of FSH and LH from the pituitary, this compound can alter the hormonal environment of the ovary. elanco.com The increase in circulating FSH is particularly important for the survival and growth of smaller, gonadotropin-dependent follicles. This surge can effectively "rescue" a cohort of small antral follicles that might otherwise have been destined for atresia due to insufficient endogenous gonadotropin support.

Studies involving other GnRH agonists have demonstrated their ability to manipulate the follicular population. For instance, the GnRH agonist deslorelin has been used to control the follicular population before initiating superovulation protocols. nih.gov In one study, its use resulted in a significantly higher number of follicles on the first day of pFSH application compared to a control group. nih.gov However, it is also noted that while GnRH agonists can stimulate the development of multiple follicles, the process of atresia can still occur. nih.gov This suggests that while the initial gonadotropin surge promotes the growth of a new follicular wave, the subsequent selection of a dominant follicle continues, and subordinate follicles may still undergo atresia.

Neuroendocrine Pathway Modulation by this compound

This compound directly modulates the hypothalamic-pituitary-gonadal (HPG) axis, the core neuroendocrine pathway controlling reproduction. researchgate.net This axis is a tightly regulated system involving the hypothalamus, the pituitary gland, and the gonads. This compound acts as an exogenous substitute for hypothalamic GnRH, directly targeting the pituitary gland. egyeurogroup.comnih.gov

The binding of this compound to GnRH receptors on the anterior pituitary gland initiates a potent release of LH and FSH. elanco.comrxlist.com This action bypasses the normal pulsatile release of GnRH from the hypothalamus, leading to a significant, albeit temporary, increase in gonadotropin levels. rxlist.com This induced surge directly impacts the ovaries, stimulating follicular development and ovulation. elanco.comscribd.com

With sustained use, GnRH agonists like this compound cause a downregulation of the GnRH receptors on the pituitary. fensolvi.com This desensitization effectively uncouples the pituitary from both endogenous hypothalamic GnRH and the exogenous agonist. wikipedia.orgresearchgate.net The result is a profound suppression of LH and FSH release, leading to a decrease in gonadal hormone production, such as estrogen. rxlist.com This suppression of the HPG axis is a key mechanism for therapies requiring a temporary and reversible shutdown of reproductive function. wikipedia.orgresearchgate.net

Receptor Binding Kinetics and Affinity of this compound

The efficacy of a GnRH agonist is closely linked to its receptor binding kinetics—the rates of association and dissociation with the GnRH receptor—and its binding affinity. Synthetic GnRH analogs like the gonadorelin in this compound have been developed to have improved characteristics compared to the native GnRH molecule. globalgen.vet These modifications often result in greater resistance to degradation by peptidases and a higher affinity for the GnRH receptor, leading to a more potent and prolonged biological effect. globalgen.vetresearchgate.net

The binding kinetics differentiate the functional effects of ligands. nih.gov Agonists with a high association rate and a relatively slow dissociation rate can maintain receptor activation for a longer period, leading to a more robust physiological response. nih.gov For instance, studies on the GnRH agonist deslorelin have shown it to produce a greater and more sustained LH release compared to buserelin, which can be attributed to differences in their interaction with the GnRH receptor. nih.gov The enhanced stability and receptor affinity of these synthetic analogs compared to native GnRH are crucial for their clinical effectiveness in synchronizing ovulation and managing reproductive cycles. globalgen.vetnih.gov

Physiological and Endocrine Effects of Ovurelin Administration

Influence on Steroidogenesis and Hormonal Profiles

The administration of GnRH agonists like gonadorelin (B1671987), the active compound in Ovurelin, directly impacts the synthesis and secretion of key steroid hormones by stimulating the anterior pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.gov These gonadotropins are fundamental regulators of ovarian function, and their induced release by this compound leads to significant alterations in the hormonal milieu.

Progesterone (B1679170) (P4) Synthesis and Corpus Luteum Function Modulation

This compound administration plays a pivotal role in modulating progesterone (P4) synthesis, primarily through its effects on the corpus luteum (CL). The induced LH surge can trigger ovulation of a dominant follicle, leading to the formation of a new CL or the luteinization of an existing follicle, thereby creating an accessory CL. nih.govnih.gov Both scenarios result in an increase in the number of progesterone-producing luteal cells, which can lead to elevated circulating P4 concentrations. nih.govmdpi.com

The timing of administration relative to the estrous cycle and the physiological status of the animal, particularly the presence of a functional dominant follicle, are critical factors influencing the P4 response to this compound. nih.gov

Table 1: Comparison of Mean Plasma Progesterone Concentrations after Administration of Different GnRH Analogs in Heifers

| Treatment Group | Mean Plasma Progesterone (ng/mL) at Day 4 |

|---|---|

| Gonadorelin (100 µg) | 2.3 ± 0.4 |

| Lecirelin (B612356) (25 µg) | 2.5 ± 0.4 |

| Lecirelin (50 µg) | 2.4 ± 0.4 |

| Buserelin (B193263) (10 µg) | 2.6 ± 0.4 |

Data adapted from a study comparing the effects of different GnRH analogs on plasma progesterone concentrations in heifers. The values represent the mean ± standard deviation. scielo.br

Estrogen (E2) Synthesis Pathways

The influence of this compound on estrogen (E2) synthesis is multifaceted and linked to its impact on follicular dynamics. The initial surge of LH and FSH induced by this compound can stimulate the growth and maturation of ovarian follicles. nih.gov Within the follicle, theca cells produce androgens under the influence of LH, which are then converted to estrogens by granulosa cells, a process stimulated by FSH.

Administration of a GnRH agonist can lead to an acute, transient increase in E2 concentrations. nih.gov This is a direct consequence of the stimulation of the existing follicular pool. However, the subsequent effects can be inhibitory. Following the initial surge, the sustained presence of a GnRH agonist can lead to the downregulation of GnRH receptors in the pituitary, which in turn suppresses further gonadotropin release. This can lead to a decrease in E2 production as follicular development is altered. nih.gov

Research has demonstrated that the administration of a less potent GnRH agonist resulted in a dual response in serum E2 levels: an initial increase followed by lower concentrations over the subsequent seven days. nih.gov The baseline hormonal status of the animal, particularly the stage of the follicular wave at the time of treatment, significantly influences the E2 response.

Impact on Ovarian Artery Blood Flow and Hyperemia

While the administration of GnRH agonists like this compound is known to induce significant physiological changes in the ovary, including follicular growth and ovulation, direct and specific research on its impact on ovarian artery blood flow and hyperemia in cattle is limited. Ovarian blood flow is a critical component of ovarian function, delivering hormones, nutrients, and oxygen required for follicular development and CL function. nih.gov

Doppler ultrasonography studies in cattle have characterized the hemodynamic changes in the ovarian artery throughout the estrous cycle. nih.govnih.govanimal-reproduction.org These studies have shown that blood flow to the ovary fluctuates in response to the development of follicles and the CL. For instance, blood flow increases to the ovary bearing a dominant follicle and is significantly elevated to the ovary with a functional CL. nih.gov

Impact on Ovarian Dynamics and Morphophysiology

The administration of this compound has profound effects on the morphology and physiological function of the ovaries, particularly concerning the development and regression of the corpus luteum.

Corpus Luteum Development and Regression Mechanisms

The impact of this compound on CL regression is less direct. The lifespan of the CL is primarily determined by the release of prostaglandin (B15479496) F2α (PGF2α) from the uterus in the absence of a pregnancy signal. tdl.org However, by altering the timing of ovulation and the subsequent hormonal environment, this compound can indirectly influence the timing of luteolysis. For example, the presence of an accessory CL and altered progesterone profiles may affect the timing and sensitivity of the uterus to produce PGF2α. There is some evidence to suggest that treatment with a GnRH agonist may lead to a greater probability of luteolysis due to an increased number of large luteal cells which also possess PGF2α receptors. globalgen.vet

Table 2: Ovulatory Response to Different GnRH Analogs in Heifers

| Treatment Group | Number of Heifers Ovulated / Total Heifers | Ovulation Rate (%) |

|---|---|---|

| Gonadorelin (100 µg) | 5 / 30 | 16.7 |

| Buserelin (10 µg) | 24 / 27 | 88.9 |

Data from a study comparing the ovulatory response in Bos indicus heifers following administration of different GnRH analogs on Day 7 of the estrous cycle. globalgen.vet

Follicular Dynamics and Dominance Selection

The administration of this compound, a gonadorelin (GnRH) agonist, profoundly influences follicular dynamics in livestock by altering the natural pattern of follicular waves. nih.gov In a typical bovine estrous cycle, follicular development occurs in two or three waves, each characterized by the recruitment of a cohort of follicles, the selection of one to become dominant, and the atresia (regression) of the subordinate follicles. nih.govbiosciproceedings.org The dominant follicle suppresses the growth of others and, if present during luteolysis, will proceed to ovulate. biosciproceedings.org

This compound intervention manipulates this process. When administered in the presence of a large, dominant follicle (≥ 10 mm), the resulting surge in Luteinizing Hormone (LH) typically induces its ovulation or atresia. nih.govbeefrepro.orglsuagcenter.com This action effectively removes the existing dominant follicle, including potentially persistent first-wave dominant follicles, which can be associated with reduced fertility. nih.govresearchgate.net Following the removal of the dominant follicle's suppressive influence, a new follicular wave is recruited and emerges within approximately two to four days. nih.govnih.govresearchgate.net This synchronized emergence allows for the selection of a new, highly estrogenic dominant follicle, which can lead to improved fertility upon subsequent ovulation. nih.govresearchgate.net

Research indicates that while Follicle-Stimulating Hormone (FSH) can support the growth of bovine follicles, LH is crucial for increasing androgen production, a necessary precursor for estrogen. nih.govbioscientifica.com The administration of a GnRH agonist like this compound ensures an adequate LH surge to act on these developing follicles. nih.govnih.gov Studies have shown that treatment with a GnRH agonist can increase the number of medium-sized follicles while reducing the number of large follicles shortly after administration, reflecting the turnover of the follicular wave. oup.com This controlled resetting of follicular development is a cornerstone of modern reproductive synchronization protocols.

Table 1: Effect of GnRH Agonist on Follicular Wave and Fertility

| Parameter | Control Group (Persistent Dominant Follicle) | GnRH Agonist Group | Reference |

|---|---|---|---|

| New Follicular Wave Emergence | Dependent on natural cycle progression | By day 12 +/- 1 (after initial estrus) | nih.govresearchgate.net |

| Estradiol (B170435) from New Dominant Follicle (pg/mL) | Not specified | 19.6 +/- 0.8 | nih.govresearchgate.net |

| Pregnancy Rate | 43.4% | 60.6% | nih.govresearchgate.net |

Synchronization of Reproductive Events

Ovulation Timing Regulation and Prevention of Delayed Ovulation

A primary application of this compound is the precise regulation of ovulation timing, which is critical for the success of artificial insemination (AI) programs. Delayed ovulation, where the release of the oocyte is prolonged after the onset of estrus, is a significant cause of reduced conception rates, particularly in high-yielding dairy cows. nih.govpartners-in-reproduction.com This delay can lead to the aging of both the oocyte and the sperm within the female reproductive tract, decreasing the likelihood of successful fertilization. partners-in-reproduction.com

Administration of a GnRH agonist like this compound at the onset of estrus or as part of a fixed-time AI (FTAI) protocol effectively mitigates this issue. nih.gov The treatment induces a robust and timely LH surge, which is the natural trigger for ovulation. nih.govnih.gov Research has demonstrated that in control cows, a percentage experience delayed ovulation (greater than 30 hours from estrus onset), whereas cows treated with a GnRH analogue all ovulated within 30 hours. nih.gov By ensuring a predictable interval between treatment and ovulation, typically within 24 to 32 hours, this compound synchronizes ovulation across a group of treated animals. partners-in-reproduction.comresearchgate.net This precision allows for insemination at a predetermined time, eliminating the need for estrus detection and ensuring that viable sperm are present at the optimal time for fertilization. nih.govbeefrepro.org Furthermore, preventing delayed ovulation through GnRH administration may also lead to higher progesterone concentrations in the subsequent estrous cycle, which supports pregnancy. nih.gov

Table 2: Effect of GnRH Analogue on Ovulation Timing in Dairy Cows

| Parameter | Control Group (Saline) | GnRH Analogue Group | Reference |

|---|---|---|---|

| Cows with Delayed Ovulation (>30h post-estrus) | 24% | 0% | nih.gov |

| Overall Conception Rate (Across Seasons) | 41.3% | 55.5% | nih.gov |

| Summer Conception Rate | 35.1% | 51.6% | nih.gov |

Estrous Cycle Manipulation

This compound is a fundamental component of various protocols designed to manipulate and synchronize the estrous cycle in both cattle and mares. beefrepro.orgnih.govclinicaltheriogenology.netmadbarn.com The ability to control follicular development and ovulation timing allows producers to schedule breeding for large groups of animals, concentrating labor and facilitating the use of advanced reproductive technologies like FTAI. beefrepro.orglsuagcenter.com

In cattle, GnRH-based protocols such as Ovsynch and Co-Synch are widely used. beefrepro.orgresearchgate.net A typical protocol involves an initial injection of GnRH (like this compound) to synchronize follicular wave emergence, followed by an injection of prostaglandin F2α (PGF2α) approximately seven days later to cause luteolysis (regression of the corpus luteum). nih.govnih.gov A second GnRH injection is given around 48 to 60 hours after the PGF2α to trigger a synchronized ovulation, allowing for FTAI at a predetermined time (e.g., 16-24 hours later). beefrepro.orgresearchgate.net Modifications of these protocols, sometimes including a progesterone-releasing intravaginal device (CIDR), are used to improve pregnancy rates, especially in heifers or anestrous cows. researchgate.netresearchgate.netnih.gov These systems effectively synchronize the estrous cycle in 70% to 80% of cyclic cows within a four-day interval. nih.gov

In equine reproduction, GnRH agonists are used to advance the breeding season, synchronize ovulation for embryo transfer, and induce ovulation in transitional or anestrous mares. clinicaltheriogenology.netmadbarn.comclinicaltheriogenology.net By stimulating the release of LH, these agonists can induce ovulation of a mature follicle within 48 hours, which is crucial for timed insemination, especially when using frozen semen. madbarn.comokstate.edu

Table 3: Pregnancy Rates in Different Bovine Estrous Synchronization Protocols

| Protocol | Description | Reported Pregnancy Rate | Reference |

|---|---|---|---|

| Select Synch | GnRH on Day 0, PGF2α on Day 7, AI on observed estrus. | ~65% (on estrus detection) | beefrepro.org |

| CO-Synch | GnRH on Day 0, PGF2α on Day 7, GnRH + FTAI at 48h post-PGF2α. | 39% (heifers) to 52% (cows) | beefrepro.orgresearchgate.net |

| 7 & 7 GnRH (Presynchronized) | PGF2α 7 days before GnRH-based 7-day protocol. | 63.5% | nih.gov |

| 7-day GnRH | Standard 7-day GnRH-PGF2α-GnRH protocol. | 51.3% | nih.gov |

Research Methodologies and Analytical Approaches in Ovurelin Studies

In Vivo Experimental Models in Livestock

In vivo models are indispensable for examining the systemic and physiological effects of Ovurelin in a whole-organism context. Livestock species, particularly those with reproductive systems analogous to humans in certain aspects, serve as primary models.

Bovine Models for Reproductive Physiology Research (e.g., Dairy and Crossbred Cows)

Bovine models are extensively used in reproductive research due to their economic importance and physiological similarities to human reproductive cycles. This compound, containing the active ingredient gonadorelin (B1671987), is a key component in estrous synchronization protocols designed to control follicular wave dynamics and ovulation. ijfs.irfrontiersin.org Research in this area focuses on improving the efficiency of artificial insemination (AI) and embryo transfer (ET) programs. mdpi.comnih.gov

Studies have demonstrated that the administration of gonadorelin can enhance fertility, particularly in repeat-breeder cows, by potentially improving oocyte maturation and/or luteal function. nih.gov For instance, research has evaluated the efficacy of different gonadorelin compounds (gonadorelin hydrochloride vs. gonadorelin diacetate tetrahydrate) within synchronization protocols, assessing outcomes like follicular diameter, presence of corpora lutea (CL), and ultimate pregnancy rates. frontiersin.org In fixed-time embryo transfer (FTET) programs, administering a gonadorelin analogue at the time of transfer has been shown to increase pregnancy rates at both 30 and 60 days post-transfer and reduce pregnancy loss. researchgate.net These models allow researchers to investigate the impact of this compound on key reproductive events, including the induction of ovulation, prevention of early embryonic mortality, and management of conditions like cystic ovarian disease. mdpi.comnih.gov

Small Ruminant Models (Goats, Rabbits, Buffalo Cows) in Comparative Reproductive Studies

Small ruminants provide valuable comparative models for reproductive studies. In goats, research has explored the use of both standard and nanoconjugated gonadorelin to enhance reproductive performance. Administration of gonadorelin at the time of estrus was found to increase the number of corpora lutea, twinning rate, and the number of embryos, thereby improving prolificacy. nih.gov A nano-formulation of gonadorelin allowed for a 75% reduction in the conventional dose without compromising fertility and prolificacy outcomes. nih.govresearchgate.net

In river buffaloes, a species known for challenges in reproductive efficiency, studies have shown that a single administration of gonadorelin significantly improves pregnancy rates. sid.ir When administered either at the time of AI or during the mid-luteal phase (days 11-13 post-insemination), pregnancy rates were more than doubled compared to untreated controls. sid.ir Furthermore, delayed treatment with a GnRH agonist (buserelin) in pregnant buffaloes on day 25 post-AI was shown to significantly reduce embryonic mortality, a major source of reproductive failure. nih.gov Recent research has also investigated nano-GnRH analogs like this compound in buffalo during the low-breeding season, demonstrating beneficial effects on fertility and ovarian activity. researchgate.net These models are crucial for developing strategies to overcome reproductive limitations in various species.

Table 2: Effect of Gonadorelin on Pregnancy Rates in River Buffaloes

| Treatment Group | Number of Animals | Pregnancy Rate |

|---|---|---|

| Untreated Control | 40 | 25% |

| Gonadorelin at AI | 20 | 55% |

| Gonadorelin on Day 11-13 post-AI | 24 | 58% |

Data sourced from a study on river buffaloes showing a significant improvement in pregnancy rates with gonadorelin treatment. sid.ir

Rodent Models for Endocrine and Oncology Research (e.g., Rats, Mice)

In vitro components of these studies showed that buserelin (B193263) could suppress the proliferation of rat ovarian adenocarcinoma cells that was induced by follicle-stimulating hormone (FSH). nih.govnih.gov Such rodent models are critical for exploring the potential therapeutic use of GnRH analogues like this compound in hormone-dependent cancers, providing a basis for understanding their mechanism of action beyond their systemic effects on gonadotropin secretion. researchgate.netfrontiersin.org

In Vitro Systems for Cellular and Molecular Analysis

In vitro systems permit the detailed examination of this compound's effects at the cellular and molecular level, isolated from the complex interactions of a whole organism. These methodologies are particularly important for understanding the direct actions of the compound on gametes and their supporting cells.

Bovine Oocyte In Vitro Maturation (IVM) and Fertilization (IVF) Methodologies

The bovine IVM/IVF system is a cornerstone model for studying the final stages of oocyte development and fertilization. Research has shown that GnRH and its agonists can have a direct, positive impact within this system. A key study demonstrated that the addition of GnRH to in vitro fertilization media significantly increased the cleavage rates of bovine oocytes. scispace.com This effect was observed consistently across different bulls and was also replicated with two other GnRH agonists. scispace.com

Crucially, the same study detected the presence of mRNA for the GnRH receptor in matured cumulus-oocyte complexes. scispace.com This finding provides strong evidence that the beneficial effect of gonadorelin on cleavage rates is mediated through a direct receptor-based mechanism on the oocyte or its surrounding cumulus cells, rather than an indirect effect on sperm. scispace.com This methodology allows researchers to dissect the molecular pathways through which this compound may enhance the very early stages of embryonic development.

Cumulus-Oocyte Complex (COC) Expansion and Maturation Competence Assessment

The cumulus-oocyte complex (COC) is the functional unit of the oocyte and its surrounding cumulus cells. The expansion of these cells is a critical marker of oocyte maturation and competence to undergo successful fertilization. researchgate.net GnRH receptors have been identified on cumulus cells, indicating a potential direct regulatory role for compounds like this compound in the maturation process. nih.gov

Studies, primarily in a clinical human context, have shown that administration of a GnRH agonist can effectively induce oocyte meiotic maturation, a key event signaled by the extrusion of the first polar body. nih.gov The percentage of oocytes reaching maturity after GnRH agonist treatment was found to be comparable to that achieved with standard methods. nih.gov While GnRH may not directly trigger the physical matrix expansion in the same way as gonadotropins, its role in initiating the meiotic process within the oocyte is a vital component of assessing maturation competence. nih.govnih.gov Analysis of gene expression in cumulus cells following treatment with GnRH agonists provides molecular insights into the pathways governing oocyte quality and developmental potential. ijfs.irnih.gov

Hormone Receptor Assays and Signaling Pathway Investigations

This compound, a synthetic analogue of gonadotropin-releasing hormone (GnRH), exerts its physiological effects by interacting with specific receptors on pituitary gonadotroph cells. The active component of this compound is gonadorelin, a decapeptide identical to endogenous GnRH. elanco.comscribd.com The study of this compound's mechanism of action inherently involves the investigation of GnRH receptor binding and the subsequent intracellular signaling cascades.

GnRH receptors are members of the G protein-coupled receptor (GPCR) family. nih.gov The binding of a GnRH agonist like this compound to these receptors initiates a conformational change, activating associated G-proteins, primarily Gq/11. This activation triggers a cascade of intracellular events, including the stimulation of phospholipase C, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium (Ca2+), and both DAG and Ca2+ activate protein kinase C (PKC). These pathways ultimately result in the synthesis and release of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govnih.gov

Another significant signaling pathway activated by GnRH receptor stimulation is the cyclic AMP-dependent protein kinase A (cAMP/PKA) pathway, which plays a role in the biosynthesis and transcription of gonadotropin subunits. nih.govmdpi.com Research into GnRH agonists involves assays to determine their binding affinity and potency at the GnRH receptor. Competitive binding assays, for instance, can be used to determine the affinity of this compound for the GnRH receptor compared to the natural hormone. Furthermore, in vitro cell-based assays using pituitary cell lines (like LβT2 cells) are employed to study the downstream effects of receptor activation, such as measuring changes in intracellular calcium, cAMP levels, and the phosphorylation of key signaling proteins like extracellular-regulated kinase (ERK) and cAMP-responsive element-binding protein (CREB). mdpi.com

Investigations into GnRH agonist signaling also explore the phenomenon of receptor desensitization. youtube.com Continuous or prolonged exposure to a potent agonist like this compound can lead to a downregulation of GnRH receptors on the pituitary gland. This desensitization results in a suppressed response to the agonist, ultimately leading to a decrease in LH and FSH secretion. youtube.comresearchgate.net This paradoxical effect is a key aspect of the therapeutic use of GnRH agonists in certain long-term treatments.

Prostate Tissue Homogenate Assays for Steroid Metabolism

Prostate tissue is a key site for androgen metabolism, where testosterone (B1683101) is converted to the more potent androgen, 5α-dihydrotestosterone (DHT), by the enzyme 5α-reductase. This conversion is a critical step in the progression of androgen-dependent conditions. nih.gov Research into the effects of GnRH analogues like this compound on the prostate has utilized in vitro assays with prostate tissue homogenates to directly assess their impact on local steroid metabolism.

A study investigating the effect of this compound on the conversion of testosterone to DHT was conducted using homogenates of ventral prostates from mature rats. ias.ac.in This methodology allows for the direct measurement of enzymatic activity within the target tissue, independent of systemic hormonal fluctuations. In this assay, prostate tissue is homogenized and then incubated with a known amount of testosterone and necessary cofactors. Following incubation, the levels of testosterone and its metabolite, DHT, are quantified to determine the rate of conversion.

The findings from this research demonstrated that this compound has a dose-dependent inhibitory effect on the in vitro conversion of testosterone to DHT in mature rat prostate tissue. ias.ac.in This suggests that, in addition to its systemic effects on gonadotropin release, this compound may have a direct or indirect local effect on steroidogenic enzymes within the prostate.

Table 1: Effect of this compound on the in vitro Conversion of Testosterone to Dihydrotestosterone (DHT) in Rat Ventral Prostate Homogenates

| This compound Dose (ng) | Testosterone Converted to DHT (%) | DHT/Testosterone Ratio |

|---|---|---|

| Control | 100 | 1.00 |

| 25 | 95 | 0.95 |

| 50 | 88 | 0.88 |

| 75 | 82 | 0.82 |

Data adapted from a study on the effect of LHRH analogues on testosterone metabolism in vitro. ias.ac.in

This type of assay is crucial for understanding the potential peripheral actions of GnRH agonists on androgen-sensitive tissues and for elucidating their complete mechanism of action in conditions related to prostate androgen metabolism.

Advanced Imaging Techniques in Reproductive Research

Ultrasonography for Ovarian Morphology and Dynamics (Follicle, Corpus Luteum, Cystic Structures)

This compound, containing the GnRH analogue gonadorelin, is utilized in veterinary medicine to manipulate the estrous cycle and treat certain reproductive disorders in cattle, such as cystic ovaries. elanco.comscribd.com The assessment of its effects on ovarian structures is heavily reliant on advanced imaging techniques, primarily transrectal ultrasonography. This non-invasive method allows for real-time visualization and measurement of ovarian follicles, the corpus luteum, and any pathological structures like ovarian cysts.

In the context of this compound use for estrus synchronization, ultrasonography is employed to monitor the dynamic changes in the ovaries. Following administration, this compound stimulates the release of LH and FSH, which in turn promotes the maturation of ovarian follicles and induces ovulation. elanco.comscribd.com Serial ultrasound examinations can track the growth of the dominant follicle until it reaches a preovulatory size. The subsequent ovulation, characterized by the disappearance of the dominant follicle, can also be confirmed via ultrasound.

Following ovulation, the corpus luteum (CL) develops from the remnants of the ovulated follicle. The CL is a transient endocrine structure responsible for producing progesterone (B1679170). Ultrasonography is used to visualize the formation and assess the size and vascularization of the CL, which are indicators of its functional status. researchgate.net

Furthermore, this compound is indicated for the treatment of follicular cysts in cattle. elanco.com Ultrasonography is the primary diagnostic tool for identifying these anovulatory, fluid-filled structures. After treatment with this compound, ultrasound is used to monitor the response, which may involve the luteinization or regression of the cyst and the resumption of normal follicular cycles.

While specific studies detailing ultrasonographic outcomes solely for this compound are not extensively published, the established use of GnRH agonists in reproductive protocols in cattle and mares inherently involves ultrasonographic monitoring to assess follicular development, confirm ovulation, and evaluate the status of the corpus luteum. nih.govnih.govnih.gov

Biochemical and Hormonal Assay Techniques

Quantification of Gonadotropins (LH, FSH)

The primary mechanism of action of this compound is the stimulation of the anterior pituitary to release gonadotropins, specifically Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). elanco.comscribd.com Consequently, a fundamental aspect of research involving this compound is the quantification of these hormones in systemic circulation to evaluate its pharmacodynamic effects.

Various immunoassay techniques are employed for the measurement of LH and FSH concentrations in serum or plasma samples. These assays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), are highly sensitive and specific, allowing for the detection of pulsatile release and surge patterns of these hormones.

Studies investigating the effects of gonadorelin, the active component of this compound, and other GnRH analogues, consistently demonstrate a rapid increase in circulating LH and FSH levels following administration. nih.gov For example, research comparing different GnRH analogues in cattle has shown a significant release of LH after treatment, with peak concentrations typically reached within a few hours. nih.govresearchgate.net

The pattern of gonadotropin release can be influenced by the specific GnRH analogue used and the physiological state of the animal. For instance, in some cases, the FSH response may be less pronounced than the LH response. drugbank.com The precise quantification of these hormonal changes is essential for optimizing treatment protocols for estrus synchronization and ovulation induction.

Table 2: Representative Luteinizing Hormone (LH) Response to GnRH Analogues in Cattle

| GnRH Analogue | Peak LH Concentration (ng/mL) | Time to Peak LH (hours) |

|---|---|---|

| Gonadorelin | 5.8 | 2.5 |

| Lecirelin (B612356) (25 µg) | 15.2 | 3.5 |

| Lecirelin (50 µg) | 16.5 | 3.5 |

Data adapted from a comparative study of different GnRH analogues in cattle. nih.gov

Measurement of Steroid Hormones (Progesterone, Estradiol (B170435), Testosterone, Dihydrotestosterone)

The gonadotropins LH and FSH, released in response to this compound, act on the gonads to stimulate the synthesis and secretion of steroid hormones. Therefore, the measurement of these steroids is a critical component of studies evaluating the downstream effects of this compound.

In females, LH stimulates theca cells in the ovary to produce androgens, which are then converted to estradiol by granulosa cells under the influence of FSH. After ovulation, the corpus luteum, formed under the influence of LH, produces progesterone. merckvetmanual.commadbarn.com In males, LH stimulates the Leydig cells of the testes to produce testosterone.

Assays such as RIA, ELISA, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to quantify circulating levels of progesterone, estradiol, and testosterone. pagepress.org Studies on the effects of gonadorelin and other GnRH agonists have documented changes in these steroid hormone concentrations. For instance, in female tambaqui fish, administration of gonadorelin led to an increase in circulating levels of 17β-estradiol, 17α-hydroxyprogesterone, and testosterone. nih.gov

In the context of prostate research, the measurement of testosterone and its more potent metabolite, dihydrotestosterone (DHT), is of particular importance. As previously mentioned, in vitro studies with prostate tissue homogenates have been used to assess the direct effects of this compound on testosterone metabolism. ias.ac.in Furthermore, studies on GnRH agonists in the treatment of prostate cancer have shown significant suppression of plasma testosterone and DHT levels with chronic administration. nih.gov

Table 3: Representative Steroid Hormone Concentrations in Response to Gonadorelin in Female Tambaqui

| Hormone | Control Group | Gonadorelin-Treated Group |

|---|---|---|

| 17β-Estradiol (E2) | Baseline | Increased |

| 17α-Hydroxyprogesterone (17α-OHP) | Baseline | Increased |

Qualitative representation of findings from a study on the effects of gonadorelin in mature tambaqui. nih.gov

The precise measurement of these steroid hormones provides valuable insights into the physiological and therapeutic effects of this compound on the reproductive and endocrine systems.

Nitric Oxide (NO) Level Determination in Reproductive Tissues

In studies involving this compound, a gonadotropin-releasing hormone (GnRH) agonist, understanding its impact on the reproductive microenvironment is crucial. One key signaling molecule of interest is Nitric Oxide (NO), which plays a significant role in various physiological processes within the reproductive system, including folliculogenesis, oocyte maturation, and ovulation. scielo.brnih.gov However, direct quantification of NO is challenging due to its very short half-life. nih.gov Consequently, research methodologies focus on the measurement of its stable downstream metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻), in biological samples such as follicular fluid and serum. nih.govoup.comoup.com

Several analytical techniques are employed for the determination of nitrite and nitrate levels as indicators of NO production.

Common Analytical Methods:

Griess Reaction: This is a well-established and widely used colorimetric method. nih.gov It involves a two-step diazotization reaction where a nitrosating agent derived from nitrite reacts with sulfanilamide to form a diazonium ion. This ion is then coupled with N-(1-naphthyl)ethylenediamine to produce a chromophoric azo compound that can be quantified spectrophotometrically. nih.gov

Chemiluminescence: This technique is considered highly sensitive and specific for quantifying gaseous NO. nih.gov It is based on the reaction of NO with ozone, which produces an excited state of nitrogen dioxide. As it returns to its ground state, it emits light that is detected by a photomultiplier tube. This method can also be adapted to measure nitrite, nitrate, and other NO-derived species after their conversion to NO.

High-Performance Liquid Chromatography (HPLC): HPLC-based methods offer another reliable approach for the simultaneous measurement of nitrite and nitrate in biological fluids like follicular fluid. frontiersin.org

Studies investigating the effects of GnRH agonists, such as triptorelin, on the follicular environment have utilized these methods. For instance, after controlled ovarian stimulation where a GnRH agonist was used to trigger ovulation, the concentrations of NO metabolites in the follicular fluid have been measured to assess the follicular environment. nih.govfrontiersin.org Research has shown that treatment with a GnRH agonist can lead to changes in serum concentrations of nitrite and nitrate, which often parallel the changes in estradiol levels. oup.comoup.com An initial increase in these metabolites may be observed, followed by a decrease with long-term administration, suggesting that GnRH agonists can modulate NO synthesis. oup.comoup.com

The table below summarizes findings from a study investigating the relationship between follicular fluid NO metabolite concentrations and oocyte quality parameters following ovarian stimulation protocols that include GnRH agonists.

| Parameter | Low NO Metabolite Group (Median) | High NO Metabolite Group (Median) | p-value |

| Total Oocytes Retrieved | 3.5 | 6.0 | 0.000 |

| Mature (MII) Oocytes | 3.0 | 5.0 | 0.014 |

| Fertilized (2PN) Zygotes | 1.0 | 3.0 | 0.029 |

This table presents illustrative data based on findings where higher follicular nitric oxide levels were associated with improved ovarian response and oocyte maturation outcomes. nih.gov

Molecular Biology Techniques

Molecular biology techniques are fundamental in elucidating the mechanisms of action of this compound at the cellular and genetic levels. These approaches allow researchers to investigate changes in gene expression and the roles of various RNA molecules in reproductive tissues following treatment.

Gene Expression Analysis (e.g., qRT-PCR, RNA Sequencing) in Reproductive Tissues

Quantitative Real-Time PCR (qRT-PCR): This technique is used to detect and quantify the expression of specific genes of interest. It is highly sensitive and specific, making it suitable for validating findings from broader screening methods or for analyzing the expression of a targeted set of genes. In the context of this compound studies, qRT-PCR can be used to measure the mRNA levels of genes involved in steroidogenesis, cell cycle regulation, and apoptosis in granulosa cells or the whole ovarian tissue after GnRH agonist administration. mdpi.com The relative expression of target genes is typically calculated using the 2-ΔΔCt method, with normalization against stable reference genes. frontiersin.org

RNA Sequencing (RNA-seq): RNA-seq provides a comprehensive and unbiased view of the entire transcriptome of a cell or tissue. This high-throughput sequencing method allows for the discovery of novel transcripts, the identification of differentially expressed genes, and the analysis of alternative splicing events. Single-cell RNA sequencing (scRNA-seq) has emerged as a particularly valuable tool for studying the heterogeneity of cells within reproductive tissues, such as oocytes and the surrounding cumulus cells. endometriozisdernegi.orgnih.govnih.gov This technique can reveal the transcriptomic profile of individual oocytes, providing insights into their developmental competence and identifying genes and pathways affected by treatments like this compound. nih.govresearchgate.net

The following table shows examples of genes that are often studied in reproductive tissues and their potential roles, which can be analyzed using qRT-PCR or RNA-seq in response to GnRH agonist treatment.

| Gene Category | Example Genes | Function in Reproductive Tissues |

| Steroidogenesis | CYP19A1 (Aromatase) | Converts androgens to estrogens in granulosa cells. |

| StAR | Mediates cholesterol transport into mitochondria for steroid production. | |

| Apoptosis | BCL2, BAX | Regulate programmed cell death in follicular cells. |

| Cell Cycle | CCND2, CDK4 | Control the proliferation of granulosa cells. |

| Oocyte Quality | GDF9, BMP15 | Oocyte-secreted factors crucial for follicular development. |

Investigation of Non-coding RNA and mRNA Regulatory Elements in Oocyte Maturation

The maturation of an oocyte is a complex process that relies heavily on post-transcriptional regulation of messenger RNAs (mRNAs) and the functions of various non-coding RNAs (ncRNAs). researchgate.netfrontiersin.org Research in this area aims to understand how this compound might influence these regulatory networks to impact oocyte quality.

Non-coding RNAs (ncRNAs): This category includes long non-coding RNAs (lncRNAs) and microRNAs (miRNAs), which are key regulators of gene expression. nih.gov LncRNAs can influence a wide range of cellular processes, and their expression has been shown to be dynamic during oocyte maturation. nih.govnih.gov Studies have demonstrated that altered expression of specific lncRNAs is associated with oocyte maturation arrest. nih.gov LncRNA sequencing can be employed to profile the expression of thousands of these molecules in oocytes at different developmental stages (e.g., Germinal Vesicle, Metaphase I, and Metaphase II) to identify those that are responsive to GnRH agonist treatment. nih.gov

mRNA Regulatory Elements: The stability and translation of maternal mRNAs stored in the oocyte are crucial for its maturation and early embryonic development. This regulation is often mediated by elements within the 3' untranslated region (3' UTR) of the mRNAs. Techniques that analyze RNA-protein interactions and mRNA stability can shed light on how these processes are controlled. For instance, studies might investigate changes in the polyadenylation status of maternal mRNAs, which is a key mechanism for controlling their translation. scienceopen.com

The table below illustrates the differential expression of lncRNAs during the transition of oocytes from the Germinal Vesicle (GV) stage to the Metaphase II (MII) stage, a process that can be influenced by the hormonal environment modulated by this compound.

| lncRNA | Expression Change (GV to MII) | Potential Role in Oocyte Maturation |

| NEAT1 | Downregulated | May inhibit oocyte maturation by regulating specific signaling pathways. nih.gov |

| NORAD | Downregulated | Implicated in the regulation of pathways associated with oocyte maturation. nih.gov |

| Lnc-ZAR1 | Upregulated | Potentially involved in promoting the progression of meiosis. |

| Lnc-OOEP | Upregulated | May play a role in oocyte developmental competence. |

This table provides examples of lncRNAs identified in studies on oocyte maturation, highlighting the types of regulatory molecules that can be investigated in relation to this compound's effects. nih.gov

Advanced Research Areas and Emerging Technologies Involving Ovurelin

Nano-Drug Delivery Systems for Ovurelin Analogues

The encapsulation of GnRH analogues within nano-sized carriers is a promising strategy to improve their therapeutic profile. Nanotechnology can alter the pharmacokinetic properties of hormones, potentially increasing their half-life, enabling sustained release, and improving passage across biological barriers. nih.gov

The development of nano-formulations for GnRH analogues involves encapsulating the hormone in biocompatible materials. One such approach utilizes chitosan, a biodegradable polymer, to create nanoparticles containing GnRH through an ionic gelation method. nih.gov These nano-formulations are characterized by their physicochemical properties, which are crucial for their in vivo behavior.

Key characterization parameters include particle size, polydispersity index (PdI), zeta potential, and encapsulation efficiency (EE). For instance, a nano-GnRH formula developed for research purposes exhibited specific properties that were analyzed and quantified. nih.gov The goal of these systems is to protect the drug from degradation and control its release, which can enhance bioavailability and therapeutic efficacy. researchgate.netnih.gov

Table 1: Physicochemical Properties of GnRH-Encapsulated Chitosan Nanoparticles

| Property | Value | Significance |

|---|---|---|

| Average Particle Size | 490.8 nm | Influences stability, cellular uptake, and biodistribution. |

| Polydispersity Index (PdI) | 0.528 | Measures the uniformity of particle size in the sample. |

| Zeta Potential | +13.6 mV | Indicates surface charge, affecting particle stability and interaction with cell membranes. |

Data derived from a study on a nano-GnRH formula developed for animal research. nih.gov

A primary advantage of nano-formulations is the ability to achieve sustained and controlled drug release. nih.gov Nano-drug/hormone delivery systems are designed for more efficient passage across epithelial or endothelial barriers and greater cellular uptake. nih.gov Studies using GnRH-loaded chitosan-TPP nanoparticles have demonstrated longer release profiles over a 24-hour period. nih.gov This indicates that such formulations can sustain the release of GnRH for a longer duration and with a more gradual release compared to free forms of the hormone. nih.gov This optimized delivery can lead to improved pharmacokinetic properties and enhanced biological effects. nih.gov

The enhanced bioavailability and sustained release offered by nano-delivery systems may allow for the use of reduced hormone doses without compromising efficacy. In a study involving sheep, nanoencapsulated GnRH (using this compound) was investigated as an alternative for inducing estrus and ovulation. nih.gov The research observed different ovarian responses, estrous behavior, and fertility rates when two different reduced doses of the nanoencapsulated GnRH were used. nih.gov These findings suggest that nano-formulations can alter the biological effects of the hormone, paving the way for potentially more efficient treatment protocols with lower doses. nih.gov

Transcriptomics and Gene Expression Profiling in Reproductive Tissues

Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides powerful insights into how GnRH analogues influence gene expression in key reproductive tissues. This research helps to elucidate the molecular mechanisms underlying their effects on fertility and reproductive processes.

Endometrial receptivity is a critical factor for successful embryo implantation. nih.govresearchgate.net Research has explored the impact of GnRH analogues on the expression of genes within the endometrium.

One study using proteomic analysis revealed that different GnRH analogue regimens could alter protein expression; a GnRH antagonist regimen was associated with the downregulation of Integrin Alpha E (ITGAE), while an agonist regimen led to an upregulation of Fatty Acid Amide Hydrolase 2 (FAAH2). nih.govresearchgate.netsemanticscholar.org

In a mouse model, treatment with GnRH analogues was found to increase the methylation of the promoter region for the Hoxa10 gene. nih.gov This epigenetic modification resulted in decreased Hoxa10 mRNA and protein expression, which was associated with disrupted development of pinopodes, structures essential for implantation. nih.gov These findings suggest that GnRH analogues can influence uterine receptivity by altering specific endometrial gene expression patterns. nih.gov

Table 2: Endometrial Gene/Protein Expression Changes in Response to GnRH Analogues

| Gene/Protein | Change in Expression | Associated GnRH Analogue Regimen | Potential Implication | Source |

|---|---|---|---|---|

| ITGAE | Downregulation | Antagonist | Adverse effect on endometrial receptivity | nih.govresearchgate.netsemanticscholar.org |

| FAAH2 | Upregulation | Agonist | Incompletely understood | nih.govresearchgate.netsemanticscholar.org |

The primary action of this compound and other GnRH analogues is initiated at the pituitary gland. By binding to GnRH receptors (GnRHRs) on pituitary gonadotropes, GnRH stimulates the biosynthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). oup.comyoutube.com This process is fundamental for regulating gametogenesis and the production of gonadal steroids. oup.com The pulsatile nature of GnRH release is critical for maintaining the expression of gonadotrophin genes. oup.com

High-resolution transcriptomic profiling of GnRH neurons during embryonic development has revealed a complex landscape of gene expression dynamics. nih.govnih.govbiorxiv.org These studies show that GnRH neurons undergo significant transcriptional shifts associated with biological processes like cell migration and synapse formation. nih.govnih.govsemanticscholar.orgresearchgate.net While this research focuses on developmental biology, it underscores the intricate genetic regulation of the GnRH system, which is the ultimate target of analogues like this compound. In the ovary, the GnRH system is involved in controlling follicular development and the function of the corpus luteum. oup.com

Table of Compounds Mentioned

| Compound Name |

|---|

| Buserelin (B193263) |

| Chitosan |

| Elagolix |

| Estradiol (B170435) |

| Fatty Acid Amide Hydrolase 2 (FAAH2) |

| Follicle-Stimulating Hormone (FSH) |

| Gestrinone |

| Gonadorelin (B1671987) |

| Goserelin |

| Integrin Alpha E (ITGAE) |

| Leuprolide |

| Luteinizing Hormone (LH) |

| This compound |

| Relugolix |

| Testosterone (B1683101) |

Molecular Quantitative Trait Loci (molQTL) in Reproductive Tissues

Understanding the genetic underpinnings of fertility is a critical area of research in reproductive biology. Molecular Quantitative Trait Loci (molQTL) are genomic loci that regulate the expression and splicing of genes, thereby influencing complex traits like fertility. nih.gov Research in bovine reproductive tissues has led to the identification of thousands of these regulatory loci. nih.govrepec.org

Studies have characterized gene expression and splicing variations in the reproductive tissues of bulls, such as the testis, epididymis, and vas deferens, to pinpoint genetic markers associated with male fertility. nih.govrepec.org For instance, one study identified 41,156 regulatory loci by associating 414,667 molecular phenotypes with over 21 million genome-wide variants. nih.govrepec.org This research highlights the transcriptional complexity of reproductive tissues, noting that variants mediating expression and splicing are over three times more frequent in the testis compared to the epididymis and vas deferens. repec.orgnih.gov Through these analyses, specific genes such as WDR19, SPATA16, KCTD19, and ZDHHC1 have been identified as being associated with quantitative variations in male fertility in cattle. repec.orgnih.gov

While molQTL mapping provides a powerful tool for dissecting the genetic architecture of reproductive traits, direct research investigating the specific effects of this compound or other GnRH analogues on the expression of these molQTL in reproductive tissues has not been detailed in current literature. The interaction between hormonal treatments like this compound and the genetic regulation of reproductive function at the molQTL level remains an area for future investigation.

| Research Area | Key Finding | Associated Genes | Reference |

|---|---|---|---|

| Regulatory Loci Identification | Identified 41,156 regulatory loci in bovine reproductive tissues. | Not specified | nih.govrepec.org |

| Transcriptional Complexity | Expression- and splicing-mediating variants are >3x more frequent in testis than other reproductive tissues. | Not specified | repec.orgnih.gov |

| Fertility-Associated Genes | Identified genes associated with quantitative variation in male fertility. | WDR19, SPATA16, KCTD19, ZDHHC1 | repec.orgnih.gov |

Role in Assisted Reproductive Technologies (ART) Enhancement

Assisted Reproductive Technologies (ART) are fundamental to modern cattle breeding, and GnRH analogues like this compound play a significant role in enhancing the efficiency of these procedures. elanco.com this compound contains gonadorelin, a synthetic GnRH, which stimulates the release of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland. egyeurogroup.com This action is crucial for stimulating follicular development, inducing ovulation, and supporting the formation of the corpus luteum. egyeurogroup.com

The success of embryo transfer (ET) programs is a key factor in accelerating genetic improvement in livestock. scielo.br The variability in ovarian response to superovulation protocols is a significant limiting factor in the effectiveness of these programs. researchgate.net Research has focused on optimizing these protocols to improve both the quantity and quality of embryos produced.

One area of optimization involves the use of gonadorelin to supplement superovulation protocols, particularly when using preparations with a low LH content. A study in Holstein cows investigated whether administering gonadorelin could compensate for the low LH in a standard FSH-based superovulation protocol. researchgate.net The results showed a significant increase in the number of corpora lutea and a 65.4% increase in the total number of embryos obtained in the group treated with gonadorelin, without compromising embryo quality. researchgate.net

Furthermore, the administration of a gonadorelin analogue at the time of fixed-time embryo transfer (FTET) has been shown to improve pregnancy outcomes. A study evaluating this approach found that treatment with gonadorelin increased pregnancy rates at both 30 and 60 days post-transfer and also reduced pregnancy losses. scielo.brresearchgate.netscielo.br The quality of the corpus luteum, which is supported by post-ovulatory hormonal treatments, plays a crucial role in maintaining pregnancy. scielo.br

| Intervention | Metric | Control Group | Gonadorelin Group | Key Outcome | Reference |

|---|---|---|---|---|---|

| Supplement to Superovulation Protocol | Average Embryo Yield per Cow | 4.8 ± 0.4 | 6.4 ± 0.5 | 65.4% increase in total embryos | researchgate.net |

| Administration at FTET | Pregnancy Rate at 30 Days | 40.0% | 45.8% | Significant increase in pregnancy rate | scielo.br |

| Administration at FTET | Pregnancy Rate at 60 Days | 37.0% | 43.0% | Significant increase in pregnancy rate | scielo.br |

| Administration at FTET | Pregnancy Loss | 7.0% | 4.0% | Tendency toward reduced pregnancy loss | scielo.br |

Potential Beyond Reproductive Management

The biological activity of GnRH analogues extends beyond the reproductive axis, with significant research exploring their potential in oncology. The expression of GnRH receptors on various tumor cells provides a target for therapeutic intervention. researchgate.netoup.com

GnRH analogues have become a cornerstone in the treatment of hormone-sensitive cancers, such as prostate and breast cancer. oup.comtaylorandfrancis.com Their antitumor activity is exerted through two primary mechanisms. oup.com

First, they act indirectly by suppressing the pituitary-gonadal axis. oup.com Continuous administration of GnRH agonists leads to the downregulation and desensitization of GnRH receptors in the pituitary gland. researchgate.net This initially causes a surge in LH and FSH, but over time, it significantly reduces the production of these hormones, thereby suppressing the secretion of sex steroids like estrogen and testosterone, which fuel the growth of hormone-dependent tumors. nih.govlbbc.org

Second, GnRH analogues can exert a direct antitumor effect on cancer cells. oup.com GnRH receptors have been identified in various cancer tissues, including breast, prostate, ovarian, and endometrial cancers. researchgate.netnih.gov The activation of these receptors on tumor cells can trigger intracellular signaling pathways that lead to the inhibition of cell proliferation and metastasis. researchgate.netnih.gov This direct action is mediated through a Gαi-protein-coupled pathway that activates a phosphotyrosine phosphatase, counteracting the mitogenic signals from growth factor receptors. oup.comnih.gov Interestingly, in cancer cells, both GnRH agonists and antagonists have been shown to elicit this direct antiproliferative effect. oup.com

| Mechanism | Description | Effect on Cancer Cells | Reference |

|---|---|---|---|

| Indirect (Systemic) | Suppression of the pituitary-gonadal axis through downregulation of pituitary GnRH receptors, leading to reduced sex hormone production. | Inhibition of growth in hormone-dependent tumors. | oup.comnih.gov |

| Direct (Local) | Activation of GnRH receptors expressed on tumor cells, triggering antiproliferative signaling pathways. | Inhibition of cell proliferation, metastasis, and angiogenesis. | researchgate.netoup.comnih.gov |

Comparative Studies and Synergistic Approaches with Ovurelin

Comparison with Other Gonadotropin-Releasing Hormone Agonists and Antagonists

The reproductive market includes several GnRH agonists, such as buserelin (B193263) and gonadorelin (B1671987) hydrochloride, which, like Ovurelin (a formulation of gonadorelin diacetate tetrahydrate), are utilized to control follicular development and induce ovulation. Research has focused on comparing the biological potency and resulting fertility parameters of these different compounds.

Different GnRH analogs can elicit varied physiological responses due to differences in their chemical structure, which affects their binding affinity and degradation rate. Studies in cattle have compared the effects of various gonadorelin-based products and other agonists like buserelin on luteinizing hormone (LH) release and ovulation.

For instance, buserelin has been shown to induce a greater LH peak compared to gonadorelin treatments in Bos indicus heifers and cows, leading to a higher ovulatory response, particularly when administered at double the standard dose in cows. globalgen.vet In heifers, a single dose of buserelin was sufficient to produce a high ovulation rate, equivalent to a double dose. globalgen.vet One study found that while both buserelin and lecirelin (B612356) resulted in higher LH release compared to gonadorelin, the rates of dominant follicle disappearance (indicating ovulation or luteinization) were high and not significantly different among the treatments (73% for gonadorelin, 82% for lecirelin 25 μg, and 100% for lecirelin 50 μg and buserelin). nih.gov This suggests that despite differences in LH surge profiles, these GnRH analogs are all effective at inducing follicular turnover. nih.gov

Research comparing different forms of gonadorelin, such as gonadorelin diacetate tetrahydrate (GDT) and gonadorelin hydrochloride (GH), has also been conducted. Studies in dairy cows indicated that females receiving GDT had a greater rate of ovulation than those that received GH. frontiersin.orgfrontiersin.org However, the impact on follicular dynamics can be influenced by the synchronization protocol used. For example, in a study on beef cows, dominant follicle diameters were larger in a presynchronized group (7&7 Synch) compared to a standard 7-day CO-Synch + CIDR protocol, but no differences in ovarian parameters were found between GH and GDT compounds within these protocols. frontiersin.orgresearchgate.net

GnRH antagonists, such as Antarelix and Cetrorelix, represent an alternative approach. Unlike agonists that cause an initial surge in LH, antagonists block the GnRH receptor, thereby suppressing LH and preventing ovulation. In mares, Antarelix was found to be more effective than Cetrorelix at postponing ovulation by strongly depressing LH concentrations. nih.gov This highlights a key mechanistic difference, where agonists are used to induce a synchronized ovulation, while antagonists can be used to delay it.

Interactive Table 1: Ovulatory Response to Different GnRH Analogs in Cattle

| GnRH Analog | Animal Type | Ovulation/Follicle Disappearance Rate (%) | Source |

| Gonadorelin | Heifers | 73% | nih.gov |

| Lecirelin (25 µg) | Heifers | 82% | nih.gov |

| Lecirelin (50 µg) | Heifers | 100% | nih.gov |

| Buserelin | Heifers | 100% | nih.gov |

| Gonadorelin | Bos indicus Heifers | 16.7% | globalgen.vet |

| Buserelin | Bos indicus Heifers | 88.9% | globalgen.vet |

| Gonadorelin (GDT) | Dairy Cows | Higher than GH | frontiersin.orgfrontiersin.org |

| Gonadorelin (GH) | Dairy Cows | Lower than GDT | frontiersin.orgfrontiersin.org |

While inducing ovulation is a primary goal, the ultimate measure of success is the establishment of pregnancy. Comparative studies have yielded mixed results regarding the superiority of one GnRH compound over another for pregnancy rates.

In beef cows, a study comparing gonadorelin hydrochloride (GH) and gonadorelin diacetate tetrahydrate (GDT) found no significant difference in pregnancy rates per artificial insemination (P/AI) between the two compounds (56.7% for GH vs. 58.3% for GDT). frontiersin.org However, the synchronization strategy itself had a significant impact, with a presynchronization protocol (7&7 Synch) yielding higher pregnancy rates than a standard 7-day protocol (60.9% vs. 53.9%). frontiersin.org This indicates that the protocol design may be more critical than the specific gonadorelin product used. Other reports in dairy cows have also shown inconsistent results, with some studies finding no difference in P/AI between GDT and GH, while others reported approximately 6 percentage points greater P/AI in GDT-treated cows. frontiersin.org

When comparing GnRH agonists to antagonists in assisted reproductive technologies, the choice of agent can influence outcomes. GnRH antagonists are associated with a lower incidence of ovarian hyperstimulation syndrome (OHSS) compared to the long-course agonist protocol. cochrane.org

Combination Protocols with Other Reproductive Hormones

This compound is rarely used in isolation. Its effectiveness is maximized when integrated into protocols that also control the luteal phase of the estrous cycle. These protocols typically involve prostaglandins and progestins to improve the synchrony of estrus and ovulation, thereby facilitating fixed-time artificial insemination (FTAI).

The combination of a GnRH agonist like this compound and PGF2α forms the basis of many widely used synchronization protocols, such as Ovsynch and CO-Synch. clinicaltheriogenology.net The protocol involves an initial GnRH injection to synchronize follicular wave emergence, followed by a PGF2α injection 7 days later to regress the corpus luteum (CL), and a second GnRH injection 48 to 72 hours after PGF2α to induce a synchronous ovulation for FTAI. clinicaltheriogenology.netiastate.edu

The rationale for this combination is to control both the follicular and luteal phases of the cycle. The first GnRH injection ensures that a new follicular wave emerges in a predictable pattern across a group of animals, while the PGF2α injection ensures that progesterone (B1679170) levels fall, allowing the now-dominant follicle to mature and ovulate in response to the second GnRH-induced LH surge. These protocols are effective in both dairy and beef cattle. clinicaltheriogenology.net

To further improve synchronization, especially in animals that may not be cycling (anestrous) or in heifers, a progestin source like a Controlled Internal Drug Release (CIDR) insert is often added to GnRH-PGF2α protocols. iowabeefcenter.orgbeefrepro.org The CIDR, which contains progesterone, is typically inserted at the time of the first GnRH injection and removed at the time of the PGF2α injection. iowabeefcenter.org

The inclusion of a CIDR has several benefits. It induces cyclicity in some prepubertal heifers and postpartum anestrous cows. iowabeefcenter.orgbeefrepro.org For cycling animals, it prevents premature estrus and ensures that all animals are in a similar hormonal state (high progesterone) before PGF2α is administered, leading to a tighter synchrony of estrus and ovulation following CIDR removal. nih.gov

Studies have consistently shown that including a CIDR in a GnRH-based protocol improves pregnancy rates, particularly in anestrous cows. nih.gov For example, the CO-Synch + CIDR protocol has been shown to yield higher pregnancy rates compared to CO-Synch alone. iowabeefcenter.orgtwinwoodcattle.com In one study, the conception rate for cows with follicular cysts was significantly greater after a CIDR-based TAI protocol (52.3%) compared to a single GnRH injection followed by AI at estrus (26.9%). nih.gov

Interactive Table 2: Pregnancy Rates in Beef Cows with Different Synchronization Protocols

| Protocol | Animal Status | Pregnancy Rate (%) | Source |

| Control (Untreated) | Anestrous | 4% | iowabeefcenter.orgbeefrepro.org |

| PGF2α alone | Anestrous | 11% | iowabeefcenter.orgbeefrepro.org |

| CIDR + PGF2α | Anestrous | 26% | iowabeefcenter.orgbeefrepro.org |

| Control (Untreated) | Cycling | 11% | iowabeefcenter.orgbeefrepro.org |

| PGF2α alone | Cycling | 34% | iowabeefcenter.orgbeefrepro.org |

| CIDR + PGF2α | Cycling | 46% | iowabeefcenter.orgbeefrepro.org |

| CO-Synch | Anestrous | 38% | iowabeefcenter.org |

| CO-Synch + CIDR | Anestrous | 47% | iowabeefcenter.org |

| CO-Synch | Cycling | 44% | iowabeefcenter.org |

| CO-Synch + CIDR | Cycling | 57% | iowabeefcenter.org |

Human chorionic gonadotropin (hCG) has LH-like activity and acts directly on follicular receptors to induce final follicular maturation and ovulation. nih.gov It is often used as an alternative to the second GnRH injection in synchronization protocols to trigger ovulation.

The choice between a GnRH agonist and hCG can depend on the species and physiological state. In transitional mares, for example, hCG has been found to be significantly more effective than the GnRH agonist buserelin at inducing the first ovulation of the breeding season. nih.govresearchgate.net In one study, 90.9% of mares ovulated after hCG treatment compared to only 37.9% of mares treated with a GnRH agonist. nih.gov This difference is attributed to hCG's direct action on the follicle, bypassing the need for pituitary LH release, which may be compromised in transitional mares. nih.gov However, in other contexts, such as in cycling mares, both hCG and GnRH agonists like buserelin have shown similar potential for inducing ovulation and achieving pregnancy. researchgate.net

In cattle, while GnRH is the standard for inducing ovulation in Ovsynch-type protocols, hCG has also been investigated. The synergistic approach lies in the precise timing and combination of hormones; GnRH controls follicular wave dynamics, PGF2α controls luteolysis, and a final ovulatory stimulus (either another GnRH injection or hCG) ensures a predictable ovulation time for successful FTAI.

Impact on Reproductive Efficiency and Health Management Research Findings

Enhancement of Conception and Pregnancy Rates in Livestock

Ovurelin is utilized within various reproductive management protocols to improve the rates of conception and pregnancy. By stimulating the release of endogenous gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—it influences follicular dynamics, ovulation, and the establishment of pregnancy.

The success of protocols involving this compound is not uniform and is influenced by several animal-specific and management factors.

Body Condition Score (BCS): An animal's energy reserve, estimated by BCS, is a critical determinant of reproductive success. Cows with a low BCS (<3.0 on a 5-point scale) may see improved conception rates when GnRH is administered at the first breeding. nih.gov Conversely, cows with a high BCS (≥3.0) tend to have fewer days to first service and fewer days open, indicating a better energy status for reproduction. nih.gov However, low body condition after calving is often associated with anovulatory cycles and reduced fertility. scirp.org Optimal BCS at calving and throughout the reproductive cycle is crucial, as extremes in body condition can negatively impact performance. scirp.orgsdstate.edu